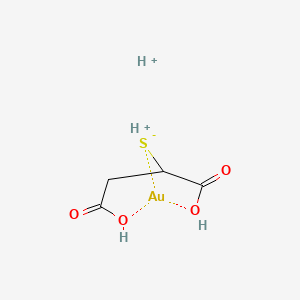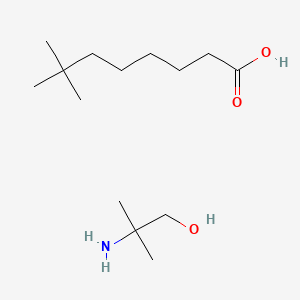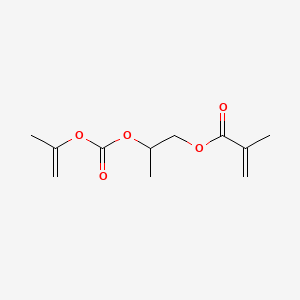
2,5,6-Triisopropyl-m-cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,6-Triisopropyl-m-cresol is an organic compound with the molecular formula C16H26O It is a derivative of m-cresol, where three hydrogen atoms on the benzene ring are replaced by isopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5,6-Triisopropyl-m-cresol can be synthesized through the alkylation of m-cresol with isopropyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene. The reaction mechanism involves the nucleophilic substitution of hydrogen atoms on the benzene ring by isopropyl groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as aluminum chloride can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,5,6-Triisopropyl-m-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
2,5,6-Triisopropyl-m-cresol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s antimicrobial properties make it useful in biological studies.
Medicine: It is investigated for potential use in pharmaceuticals due to its bioactive properties.
Industry: It is used in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,5,6-Triisopropyl-m-cresol involves its interaction with cellular membranes, leading to disruption of membrane integrity. This results in the leakage of cellular contents and eventual cell death. The compound targets bacterial cell membranes, making it effective as an antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
m-Cresol: The parent compound with a single methyl group on the benzene ring.
2,3,6-Trimethylphenol: A similar compound with three methyl groups instead of isopropyl groups.
2,4,6-Triisopropylphenol: Another isomer with isopropyl groups at different positions.
Uniqueness
2,5,6-Triisopropyl-m-cresol is unique due to the specific positioning of the isopropyl groups, which imparts distinct chemical and physical properties. Its higher steric hindrance compared to other cresol derivatives makes it less reactive in certain substitution reactions, providing selectivity in synthetic applications.
Propiedades
Número CAS |
94022-22-7 |
|---|---|
Fórmula molecular |
C16H26O |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
3-methyl-2,5,6-tri(propan-2-yl)phenol |
InChI |
InChI=1S/C16H26O/c1-9(2)13-8-12(7)14(10(3)4)16(17)15(13)11(5)6/h8-11,17H,1-7H3 |
Clave InChI |
OHWKAUYBGVQXAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C(C)C)O)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



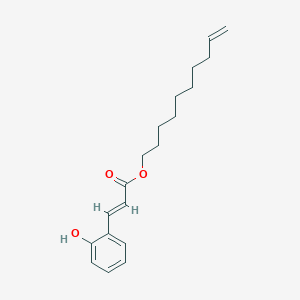
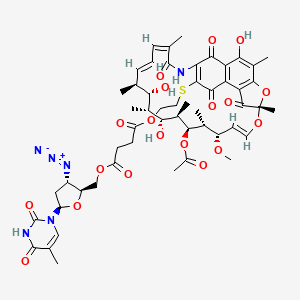

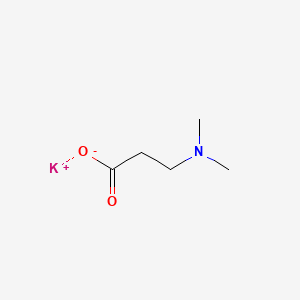
![3,5,6,7,12-pentazapentacyclo[11.8.0.03,11.04,8.015,20]henicosa-1(21),4,7,9,11,13,15,17,19-nonaen-2-one](/img/structure/B12667608.png)
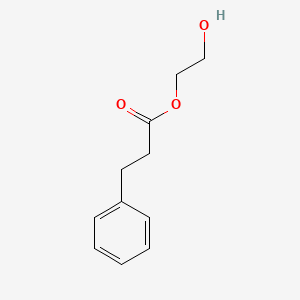

![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B12667620.png)


